molecular formula C17H14F2N2O2S2 B2447940 1-(2,6-Difluorophenyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea CAS No. 2320860-16-8

1-(2,6-Difluorophenyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea

Cat. No. B2447940
M. Wt: 380.43
InChI Key: XQAPSRCVJNOTCF-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a urea derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In

Mechanism Of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the production of inflammatory cytokines and to activate certain signaling pathways that are involved in the regulation of pain.

Biochemical And Physiological Effects

1-(2,6-Difluorophenyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, to reduce inflammation, and to alleviate pain. In addition, it has been found to have low toxicity and to be well-tolerated in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(2,6-Difluorophenyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea in lab experiments include its potent anticancer, anti-inflammatory, and analgesic properties, as well as its low toxicity and high tolerability. However, one of the limitations of using this compound in lab experiments is that it is relatively expensive to synthesize.

Future Directions

There are several future directions for research on 1-(2,6-Difluorophenyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea. One direction is to further investigate its mechanism of action and to identify the specific enzymes and signaling pathways that are involved in its anticancer, anti-inflammatory, and analgesic effects. Another direction is to explore its potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, future research could focus on developing more efficient and cost-effective methods for synthesizing this compound.

Synthesis Methods

The synthesis of 1-(2,6-Difluorophenyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea can be achieved using various methods. One of the most commonly used methods involves the reaction of 1-(2,6-difluorophenyl)-3-(2-hydroxyethyl)urea with 5-thiophen-2-yl-2-hydroxyethylthiophene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide, and the product is obtained after purification using column chromatography.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea has been extensively studied for its potential applications in the field of medicine. It has been shown to have anticancer properties and has been tested against various cancer cell lines. In addition, it has been found to have anti-inflammatory and analgesic properties and has been tested in animal models of inflammation and pain.

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2S2/c18-11-2-1-3-12(19)16(11)21-17(23)20-8-13(22)15-5-4-14(25-15)10-6-7-24-9-10/h1-7,9,13,22H,8H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAPSRCVJNOTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea

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